(5-Fluoro-3-methylpyridin-2-yl)methanol

pKa Pyridine Basicity Fluorine Electronics

Accelerate your kinase inhibitor programs with (5-fluoro-3-methylpyridin-2-yl)methanol, a uniquely substituted pyridine building block. The 5-fluoro-3-methyl pattern imparts a pKa of 13.11 and LogP of 1.02—ideal for CNS-penetrant scaffolds targeting CSF1R, FLT3, or complement factor D. Unlike non-fluorinated or chloro analogs, this substitution profile reduces basicity to mitigate hERG liability while the 2-hydroxymethyl handle enables rapid diversification. Backed by batch-specific QC (NMR, HPLC, GC). Available in multi-kilogram quantities via a one-step, high-yield synthetic route.

Molecular Formula C7H8FNO
Molecular Weight 141.145
CAS No. 1360953-18-9
Cat. No. B566682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Fluoro-3-methylpyridin-2-yl)methanol
CAS1360953-18-9
Synonyms(5-fluoro-3-Methylpyridin-2-yl)Methanol
Molecular FormulaC7H8FNO
Molecular Weight141.145
Structural Identifiers
SMILESCC1=CC(=CN=C1CO)F
InChIInChI=1S/C7H8FNO/c1-5-2-6(8)3-9-7(5)4-10/h2-3,10H,4H2,1H3
InChIKeyDIIQRVUEDFESBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Fluoro-3-methylpyridin-2-yl)methanol (CAS 1360953-18-9): Fluorinated Pyridine Building Block Overview


(5-Fluoro-3-methylpyridin-2-yl)methanol (CAS 1360953-18-9) is a fluorinated pyridine derivative bearing a hydroxymethyl group at the 2-position, with a molecular formula of C₇H₈FNO and a molecular weight of 141.14 g/mol . It serves as a versatile intermediate in pharmaceutical and agrochemical research, offering a scaffold for constructing kinase inhibitors and other bioactive molecules . The compound is commercially available with standard purities of 95% or higher, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Procurement Rationale: Why (5-Fluoro-3-methylpyridin-2-yl)methanol Cannot Be Substituted with Common Pyridine Methanol Analogs


In medicinal chemistry programs, subtle variations in substitution pattern dramatically alter physicochemical properties and synthetic utility. The presence of a 5-fluoro substituent on a 3-methyl-2-hydroxymethylpyridine core is not interchangeable with non-fluorinated, chloro-substituted, or regioisomeric analogs. As detailed in Section 3, the 5-fluoro-3-methyl arrangement confers a unique combination of pKa, lipophilicity, and hydrogen-bonding capacity that directly impacts reaction selectivity and downstream pharmacokinetic modulation [1]. Generic substitution with unoptimized pyridine methanols risks altering metabolic stability, solubility, or binding affinity in target molecules, necessitating compound-specific validation.

Quantitative Differentiation: Head-to-Head Comparison of (5-Fluoro-3-methylpyridin-2-yl)methanol vs. Key Analogs


pKa Comparison: Impact of 5-Fluoro Substitution on Pyridine Nitrogen Basicity

The predicted pKa of (5-fluoro-3-methylpyridin-2-yl)methanol is 13.11±0.10 [1], reflecting the electron-withdrawing effect of the 5-fluoro substituent. In contrast, the non-fluorinated analog (3-methylpyridin-2-yl)methanol exhibits a higher pKa of 13.51±0.10 . The ~0.4 unit decrease in pKa translates to a >2-fold reduction in protonated fraction at physiological pH, which can influence membrane permeability and off-target interactions in drug candidates.

pKa Pyridine Basicity Fluorine Electronics

Lipophilicity (LogP) Differentiation: Fluorine vs. Hydrogen/Chlorine in Pyridine Methanol Series

The calculated LogP of (5-fluoro-3-methylpyridin-2-yl)methanol is 1.02 , providing moderate lipophilicity suitable for CNS penetration and oral bioavailability. Its chloro analog, (5-chloropyridin-2-yl)methanol, has a LogP of ~0.67 [1], while the unsubstituted (3-methylpyridin-2-yl)methanol has a LogP of ~0.58 [2]. The 5-fluoro compound thus offers a >1.5-fold higher LogP than the chloro variant, which may enhance membrane permeability without the metabolic liability of chlorine.

LogP Lipophilicity Fluorine Scan

Synthesis Efficiency: Quantitative Yield vs. Multi-Step Alternatives

A one-step synthesis of (5-fluoro-3-methylpyridin-2-yl)methanol has been reported to proceed in quantitative yield using adapted Vilsmeier conditions [1]. In contrast, typical synthetic routes to regioisomeric fluoropyridine methanols or non-fluorinated analogs often require 2-3 steps with overall yields below 70% . The quantitative yield of this specific protocol translates to reduced material cost and waste in large-scale production.

Synthesis Yield One-Step Protocol Vilsmeier Conditions

Commercial Purity and QC: Verified vs. Vendor-Averaged Specifications

Commercial suppliers of (5-fluoro-3-methylpyridin-2-yl)methanol, such as Bidepharm, provide batch-specific QC data including NMR, HPLC, and GC, with standard purity specifications of ≥95% . In comparison, many close analogs (e.g., (3-methylpyridin-2-yl)methanol) are often listed with lower minimum purity (e.g., 95% without batch-specific certification) or are available only from custom synthesis providers with variable quality . The availability of rigorous, batch-verified analytical data reduces the risk of failed reactions due to impurities or incorrect isomer ratios.

Purity QC Documentation Batch Consistency

Downstream Utility: Integration into Complement Factor D Inhibitors

The 5-fluoro-3-methylpyridin-2-yl moiety appears in patented complement factor D inhibitors, such as those disclosed in US11084800 [1]. Specifically, compound 27 (BDBM511722) incorporates a 6-bromo-5-fluoro-3-methylpyridin-2-yl group and exhibits an IC₅₀ of 1000 nM against human Factor D [1]. In contrast, regioisomeric or non-fluorinated pyridine analogs in the same patent series showed >5-fold lower potency or were not exemplified, underscoring the critical role of this specific substitution pattern in achieving target engagement.

Complement Factor D Kinase Inhibitor Patent Intermediates

High-Impact Use Cases for (5-Fluoro-3-methylpyridin-2-yl)methanol Based on Differentiated Evidence


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

The combination of a moderately lowered pKa (13.11 vs. 13.51 for non-fluorinated analog) and optimized LogP (1.02) positions this compound as an ideal building block for CNS-penetrant kinase inhibitors . The 5-fluoro substituent reduces basicity, potentially mitigating hERG channel binding, while the hydroxymethyl handle enables rapid diversification via esterification or etherification. Procure this compound when designing focused libraries targeting CSF1R, FLT3, or complement factor D [1].

Process Chemistry: Large-Scale Synthesis of Fluorinated Heterocycles

The availability of a one-step, quantitative-yield synthetic protocol makes this compound economically viable for multi-kilogram production. The high yield (>95%) and straightforward purification (simple extraction) reduce manufacturing costs and environmental impact compared to multi-step syntheses of chlorinated or non-fluorinated analogs. Ideal for contract manufacturing organizations (CMOs) supplying advanced intermediates for Phase I/II clinical candidates.

Structure-Activity Relationship (SAR) Studies in Pyridine-Based Drugs

Use (5-fluoro-3-methylpyridin-2-yl)methanol as a reference compound in SAR campaigns exploring the effects of halogen substitution on potency, metabolic stability, and solubility. Its distinct LogP (1.02) and pKa (13.11) relative to chloro (LogP 0.67) and non-fluorinated (LogP 0.58) analogs provide a quantitative baseline for interpreting biological data and guiding further optimization.

Agrochemical Development: Fungicide or Herbicide Lead Generation

Fluorinated pyridines are privileged scaffolds in crop protection . The moderate lipophilicity and synthetic accessibility of this compound make it suitable for generating libraries of novel pyridine-based fungicides or herbicides. The 5-fluoro-3-methyl substitution pattern may confer favorable soil mobility and metabolic stability in plants, distinguishing it from more polar or less stable analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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